Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- is a chemical compound with the molecular formula C14-H19-N-O4 and a molecular weight of 265.34 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an acetyl group and a butoxyphenylacetyl group attached to the hydroxylamine moiety.
Vorbereitungsmethoden
The synthesis of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- involves several steps. One common method includes the reaction of hydroxylamine with acetic anhydride to form O-acetylhydroxylamine. This intermediate is then reacted with p-butoxyphenylacetyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The acetyl and butoxyphenylacetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- involves its interaction with molecular targets through its functional groups. The acetyl and butoxyphenylacetyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- can be compared with other hydroxylamine derivatives, such as:
O-benzoylhydroxylamine: Known for its use as an electrophilic aminating reagent.
Hydroxylamine-O-sulfonic acid: Used as a source of the amino group in various reactions.
2,4-dinitrophenylhydroxylamine: Another electrophilic aminating agent with different reactivity.
Eigenschaften
CAS-Nummer |
77372-67-9 |
---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
[[2-(4-butoxyphenyl)acetyl]amino] acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-4-9-18-13-7-5-12(6-8-13)10-14(17)15-19-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
CYACPJGPSDSRQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.